molecular formula C10H7NO2 B1601638 2-Phenyloxazole-5-carbaldehyde CAS No. 92629-13-5

2-Phenyloxazole-5-carbaldehyde

Cat. No. B1601638
CAS RN: 92629-13-5
M. Wt: 173.17 g/mol
InChI Key: ONKFKUCOEAJPJA-UHFFFAOYSA-N
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Description



  • 2-Phenyloxazole-5-carbaldehyde is a chemical compound with the following properties:

    • IUPAC Name : 2-phenyl-1,3-oxazole-5-carbaldehyde

    • Molecular Formula : C<sub>10</sub>H<sub>7</sub>NO<sub>2</sub>

    • Physical Form : Yellow solid

    • Purity : 96%

    • Country of Origin : US

    • CAS Number : 92629-13-5

    • MDL Number : MFCD08361771

    • InChI Code : 1S/C10H7NO2/c12-7-9-6-11-10 (13-9)8-4-2-1-3-5-8/h1-7H

    • InChI Key : ONKFKUCOEAJPJA-UHFFFAOYSA-N







  • Synthesis Analysis



    • The synthesis of 2-Phenyloxazole-5-carbaldehyde involves the reaction of appropriate starting materials to form the oxazole ring with a phenyl substituent at position 2.





  • Molecular Structure Analysis



    • The molecular structure consists of a 5-membered oxazole ring with a phenyl group attached at position 2.





  • Chemical Reactions Analysis



    • Oxazole derivatives can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and condensations.





  • Physical And Chemical Properties Analysis



    • Yellow solid : It exists as a solid material.

    • Purity : 96% indicates its high degree of chemical purity.

    • Molecular Weight : 173.17 g/mol.




  • Scientific Research Applications

    Synthesis of Heterocyclic Compounds

    2-Phenyloxazole-5-carbaldehyde serves as a precursor in the synthesis of diverse heterocyclic compounds. One significant application is in the synthesis of 2,5-disubstituted-1,3-oxazoles. Williams and Fu (2010) demonstrated a general methodology for preparing these oxazoles by deprotonating 2-(phenylsulfonyl)-1,3-oxazole to provide a reactive C-5 carbanion. This carbanion can then react with various electrophiles, such as aldehydes and ketones, facilitating the formation of iodine- and tri-n-butylstannyl-substituted oxazoles, which are valuable in cross-coupling reactions. This process offers a route to 2,5-disubstituted oxazoles with potential utility in pharmaceuticals and materials science (David R. Williams & Liangfeng Fu, 2010).

    Antimicrobial Agents

    The compound has also been investigated for its role in developing new antimicrobial agents. Bhat et al. (2016) synthesized a new series of triazolyl pyrazole derivatives using a Vilsmeier–Haack formylation approach, incorporating 2-Phenyloxazole-5-carbaldehyde. These compounds showed a broad spectrum of antimicrobial activities and moderate to good antioxidant activities, highlighting the compound's potential in creating effective antimicrobial agents (Manjunatha Bhat et al., 2016).

    Biological Probes

    Another application is in the development of biological probes. A study by Chu et al. (2019) described the design and synthesis of a new fluorescence probe with aggregation-induced emission enhancement and intramolecular charge-transfer characteristics. This probe, incorporating a structural motif similar to 2-Phenyloxazole-5-carbaldehyde, showed high selectivity and sensitivity toward homocysteine, demonstrating its utility in detecting and studying biological molecules in living cells (Yicheng Chu et al., 2019).

    Safety And Hazards





  • Future Directions



    • Further research on the pharmacological potential of 2-Phenyloxazole-5-carbaldehyde and its derivatives is essential.

    • Investigate its applications in drug development, including targeted delivery systems and therapeutic efficacy.




    properties

    IUPAC Name

    2-phenyl-1,3-oxazole-5-carbaldehyde
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H7NO2/c12-7-9-6-11-10(13-9)8-4-2-1-3-5-8/h1-7H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ONKFKUCOEAJPJA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C2=NC=C(O2)C=O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H7NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID10534583
    Record name 2-Phenyl-1,3-oxazole-5-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10534583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    173.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    2-Phenyloxazole-5-carbaldehyde

    CAS RN

    92629-13-5
    Record name 2-Phenyl-1,3-oxazole-5-carbaldehyde
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID10534583
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 2-phenyl-1,3-oxazole-5-carbaldehyde
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To a 50 mL flask charged with DMF (5 mL) was added POCl3 (0.7 g, 4.6 mmol) dropwise at 0° C. After stirring for 10 min, a solution of 2-phenyloxazole (0.6 g, 4.1 mmol) in DMF (5 mL) was added dropwise. The reaction mixture was heated to 100° C. and stirred for 48 h. After cooling to room temperature, the reaction mixture was poured into ice water and the pH was adjusted to 10 with 10% aqueous NaOH. The aqueous mixture was extracted with EtOAc (20 mL×3). The combined organic layers were dried over Na2SO4 and filtered. The filtrate was concentrated and purified by column chromatography to give 240 mg of the desired product. LC-MS: m/z 174 (M+H+).
    Name
    Quantity
    0.7 g
    Type
    reactant
    Reaction Step One
    Quantity
    0.6 g
    Type
    reactant
    Reaction Step Two
    Name
    Quantity
    5 mL
    Type
    reactant
    Reaction Step Two
    [Compound]
    Name
    ice water
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Three
    Name
    Quantity
    0 (± 1) mol
    Type
    reactant
    Reaction Step Four
    Name
    Quantity
    5 mL
    Type
    reactant
    Reaction Step Five

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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